N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)-3-(trifluoromethyl)benzamide
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Description
N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)-3-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C19H25F3N2OS and its molecular weight is 386.48. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound, also known as BTRX-335140, is the κ-opioid receptor (KOR) . KOR is a potential therapeutic target for the treatment of migraines and stress-related emotional disorders, including depression, anxiety, and drug abuse .
Mode of Action
BTRX-335140 acts as a selective antagonist at the KOR . An antagonist is a type of ligand or drug that blocks or dampens agonist-mediated responses. In this case, BTRX-335140 prevents the action of endogenous or exogenous agonist ligands at KOR, thereby inhibiting the receptor’s function .
Biochemical Pathways
The κ-opioid receptor is involved in various biochemical pathways. When antagonized by BTRX-335140, it can lead to changes in these pathways, potentially alleviating symptoms of various neurological and psychiatric disorders .
Pharmacokinetics
BTRX-335140 has been reported to have good in vitro ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties and in vivo pharmacokinetic characteristics . This suggests that the compound has a favorable bioavailability profile, which is crucial for its effectiveness as a drug .
Result of Action
The antagonism of KOR by BTRX-335140 can lead to various molecular and cellular effects. For instance, it has been shown to be effective in rat pharmacology experiments, demonstrating a prolonged duration of action . In mouse models, oral administration of BTRX-335140 showed potent efficacy in antagonizing KOR agonist-induced prolactin secretion and tail-flick analgesia .
Properties
IUPAC Name |
N-[[1-(thian-4-yl)piperidin-4-yl]methyl]-3-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25F3N2OS/c20-19(21,22)16-3-1-2-15(12-16)18(25)23-13-14-4-8-24(9-5-14)17-6-10-26-11-7-17/h1-3,12,14,17H,4-11,13H2,(H,23,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMGANKHKNDEEQC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC(=CC=C2)C(F)(F)F)C3CCSCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25F3N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.